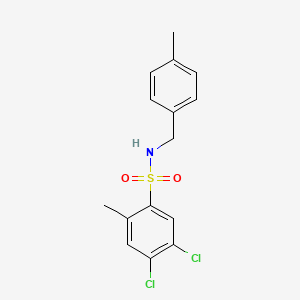

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4,5-dichloro-2-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2S/c1-10-3-5-12(6-4-10)9-18-21(19,20)15-8-14(17)13(16)7-11(15)2/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHXMBUJJRUYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted benzenesulfonamides.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atoms and methyl groups can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Antimalarial Sulfonamides ()

Compounds such as N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides share the benzenesulfonamide core but feature a triazole ring instead of a benzyl group. Key findings include:

- Halogen Positioning : A halogen at the 4' position (e.g., Cl, CF₃) enhances ligand-enzyme interactions with Plasmodium falciparum dihydropteroate synthase (PfDHPS), a target for antimalarial drugs.

- Electron-Withdrawing Groups : CF₃ at position 5 of the triazole improves antimalarial activity compared to methyl groups, suggesting that electron-withdrawing substituents may optimize binding .

However, the methylbenzyl group introduces steric bulk, which could reduce affinity compared to triazole-containing derivatives.

Carbonic Anhydrase Inhibitors ()

Pyrazolyl-benzenesulfonamides like 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide exhibit potent hCA IX/XII inhibition (KI = 6.2–923 nM). Key structural determinants include:

- Chlorophenyl Groups : Enhance selectivity for hCA XII over hCA IX.

- Hydroxy Groups : Improve solubility and hydrogen-bonding interactions .

Comparison with Target Compound :

The dichloro and methyl groups in the target compound may reduce solubility compared to hydroxy-substituted analogues. However, the dichloro substitution could increase hCA affinity due to stronger hydrophobic interactions, while the methylbenzyl group might sterically hinder binding.

Halogenated Sulfonamides ()

Compounds such as 4-chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide feature multiple chlorines and complex substituents. These derivatives highlight:

- Multi-Halogenation : Improves metabolic stability and target engagement.

- Bulkier Moieties : Tetrahydrofuran rings may limit membrane permeability .

Data Table: Key Comparisons

Biological Activity

4,5-Dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide, identified by its CAS number 1374683-25-6, belongs to a class of compounds known as sulfonamides. These compounds have been widely studied for their biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 344.3 g/mol. The compound features a sulfonamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1374683-25-6 |

| Molecular Formula | C15H15Cl2NO2S |

| Molecular Weight | 344.3 g/mol |

Antimicrobial Activity

Sulfonamides are historically significant as antibiotics. The mechanism by which they exert their antimicrobial effects primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. Recent studies have shown that derivatives of sulfonamides, including this compound, exhibit potent antibacterial properties against various strains of bacteria.

- Case Study: A study demonstrated that similar sulfonamide derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial efficacy .

Antitumor Activity

Recent investigations have also explored the antitumor potential of sulfonamides. Compounds with similar structural motifs have shown promise in inhibiting tumor growth in various cancer models.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory properties. They modulate inflammatory pathways and can inhibit the production of pro-inflammatory cytokines.

- Mechanism: The anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators . This activity is crucial for conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be significantly influenced by their chemical structure. Modifications in the aromatic rings or substituents can enhance or diminish their pharmacological effects.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Increases antibacterial potency |

| Methyl Substitution | Enhances solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.